

Ethyl quinoxaline-6-carboxylate basic properties

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Compound of Interest

Compound Name: Ethyl Quinoxaline-6-carboxylate

CAS No.: 6924-72-7

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An In-depth Technical Guide to the Basic Properties of **Ethyl Quinoxaline-6-carboxylate**

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Abstract

Ethyl quinoxaline-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, a scaffold known for a wide spectrum of biological activities, understanding its fundamental physicochemical properties is critical for its application in research and development.[1] This guide provides a comprehensive overview of the core basic properties of **ethyl quinoxaline-6-carboxylate**, intended for researchers, scientists, and drug development professionals. We will delve into its basicity, solubility, and stability, offering not just theoretical insights but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[2] This structural motif is a bioisostere of quinoline and naphthalene and serves as a precursor for a vast number of compounds with diverse applications.[2]

Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3]

The nitrogen atoms within the pyrazine ring are key to its chemical character, imparting weak basicity and providing sites for hydrogen bonding, which are crucial for interactions with biological targets.[2][4] **Ethyl quinoxaline-6-carboxylate**, featuring an electron-withdrawing ester group, is a valuable intermediate for synthesizing more complex molecules, such as novel carboxamides with potential therapeutic benefits.[3]

Core Physicochemical Properties

A foundational understanding of a molecule begins with its key physicochemical parameters. These properties govern its behavior in both chemical reactions and biological systems.

Property	Data	Source
CAS Number	6924-72-7	[5][6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	[5][6][7]
Molecular Weight	202.21 g/mol	[6][7]
Appearance	White crystalline powder (typical for quinoxalines)	[2]
pKa (Quinoxaline)	0.60 (for the parent compound in water at 20°C)	[2]
Storage	Sealed in a dry place at room temperature	[5][7]

Basicity and pKa Determination

The basicity of **ethyl quinoxaline-6-carboxylate** is a critical parameter influencing its solubility, salt formation, and pharmacokinetic profile. The two nitrogen atoms in the pyrazine ring are the centers of basicity. The parent quinoxaline is a weak base with a pKa of 0.60.[2] The presence of the electron-withdrawing ethyl carboxylate group at the 6-position is expected to decrease

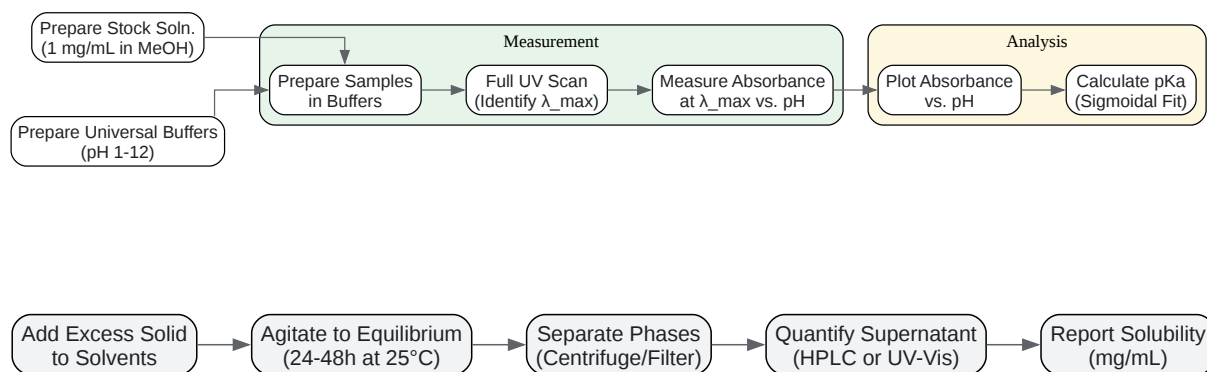
the electron density on the ring system, thereby reducing the basicity of the nitrogen atoms compared to the unsubstituted quinoxaline.

Causality in Experimental Design

Determining the precise pKa is essential for developing formulation strategies and for understanding its behavior in physiological pH ranges. UV-Vis spectrophotometry is a robust and widely used method for pKa determination of ionizable compounds. It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two forms are present in equal concentrations, which corresponds to the pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

- **Preparation of Stock Solution:** Prepare a 1 mg/mL stock solution of **ethyl quinoxaline-6-carboxylate** in methanol.
- **Preparation of Buffers:** Prepare a series of universal buffers covering a wide pH range (e.g., pH 1 to 12).
- **Sample Preparation:** For each pH buffer, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives an absorbance reading in the range of 0.3-1.0 AU.
- **UV-Vis Scan:** Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer to identify the analytical wavelength where the largest difference in absorbance between the ionized and non-ionized forms is observed.
- **Data Collection:** Measure the absorbance of each sample at the predetermined analytical wavelength.
- **Data Analysis:** Plot absorbance versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.



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Caption: Standard shake-flask workflow for solubility determination.

Chemical Stability Assessment

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The ester functional group in **ethyl quinoxaline-6-carboxylate** is a potential liability, susceptible to hydrolysis under acidic or basic conditions. The quinoxaline ring itself is generally stable but can be subject to oxidation or photolytic degradation.

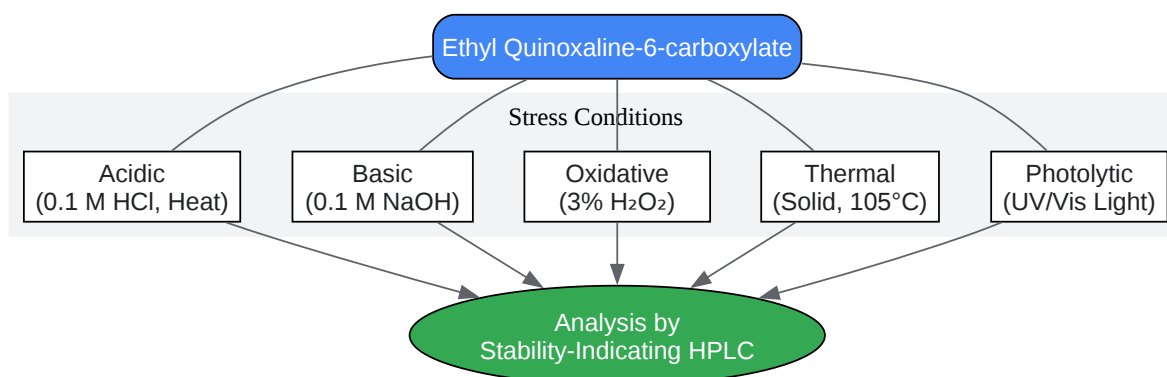
Causality in Experimental Design

Forced degradation (or stress testing) studies are mandated by regulatory bodies (e.g., ICH guidelines) to identify likely degradation products and establish the intrinsic stability of a drug substance. Subjecting the compound to harsh conditions (heat, humidity, acid, base, light, and oxidation) accelerates degradation, allowing for rapid assessment of stability and the development of stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or with gentle heating. The ester is expected to hydrolyze readily.
- Oxidative Degradation: Treat the compound with a solution of 3-6% hydrogen peroxide (H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours.
- Photolytic Degradation: Expose the compound (both in solid state and in solution) to UV and visible light in a photostability chamber.
- Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (typically a gradient method on a C18 column) to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.



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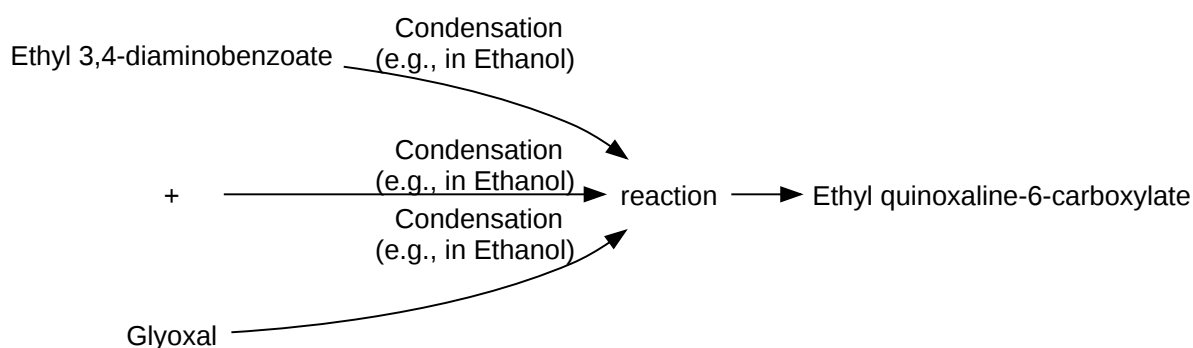
Caption: Experimental design for a forced degradation (stress testing) study.

Synthesis and Spectroscopic Characterization

The most common and effective method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

[4][8] For **ethyl quinoxaline-6-carboxylate**, a logical route involves the reaction of ethyl 3,4-diaminobenzoate with glyoxal.

Synthetic Pathway



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Caption: A plausible synthetic route to the target compound.

Expected Spectroscopic Data

- ^1H NMR: Protons on the quinoxaline ring are expected in the aromatic region (δ 7.5-9.0 ppm). The ethyl group will show a characteristic quartet (CH_2) and triplet (CH_3).
- ^{13}C NMR: Aromatic carbons will appear in the δ 120-150 ppm range. The carbonyl carbon of the ester will be significantly downfield (δ ~165 ppm).
- IR Spectroscopy: Key peaks would include C=O stretching for the ester ($\sim 1720\text{ cm}^{-1}$), C=N stretching for the pyrazine ring ($\sim 1620\text{ cm}^{-1}$), and C-H stretching for the aromatic ring ($\sim 3050\text{ cm}^{-1}$).
- Mass Spectrometry: The ESI-MS spectrum should show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 203.21. [3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- GHS Pictogram: Irritant
- Signal Word: Warning [5][6]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5][6]* Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.

Conclusion

Ethyl quinoxaline-6-carboxylate is a foundational building block for the synthesis of advanced chemical entities. This guide has outlined its core physicochemical properties, emphasizing the importance of experimental determination of its basicity, solubility, and stability. The provided protocols are designed to be robust and informative, enabling researchers to generate high-quality data essential for any application, from fundamental research to advanced drug development. A thorough characterization of these basic properties is the first and most critical step toward unlocking the full potential of this versatile quinoxaline derivative.

References

- Srinivas, K., Himabindua, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [[Link](#)]
- MySkinRecipes. (n.d.). **Ethyl quinoxaline-6-carboxylate**. Retrieved from [[Link](#)]
- Gómez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. [[Link](#)]
- ChemSynthesis. (n.d.). ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. Retrieved from [[Link](#)]

- Kaushal, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [[Link](#)]
- PubChem. (n.d.). Ethyl (2- $\{r\}$)-2-Methyl-3-Oxidanylidene-2,4-Dihydro-1- $\{h\}$ -Quinoxaline-6-Carboxylate. Retrieved from [[Link](#)]
- Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [[Link](#)]
- Acmec Biochemical. (n.d.). 6924-72-7[**Ethyl quinoxaline-6-carboxylate**]. Retrieved from [[Link](#)]
- Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [[Link](#)]
- Zarei, A., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research. [[Link](#)]
- PubChem. (n.d.). Quinoxaline-6-carboxylic acid. Retrieved from [[Link](#)]
- Abida, Y., et al. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [[Link](#)]
- ChemBK. (n.d.). **Ethyl quinoxaline-6-carboxylate**. Retrieved from [[Link](#)]

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Sources

- 1. [Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives \[article.sapub.org\]](https://article.sapub.org)
- 2. [recipp.ipp.pt \[recipp.ipp.pt\]](https://recipp.ipp.pt)
- 3. [researchgate.net \[researchgate.net\]](https://researchgate.net)

- [4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. 6924-72-7\[Ethyl quinoxaline-6-carboxylate\]BLD Pharm \[bldpharm.com\]](#)
- [6. 6924-72-7\[Ethyl quinoxaline-6-carboxylate\]- Acmec Biochemical \[acmec.com.cn\]](#)
- [7. Ethyl quinoxaline-6-carboxylate \[myskinrecipes.com\]](#)
- [8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry \[orientjchem.org\]](#)
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